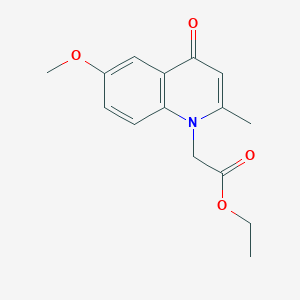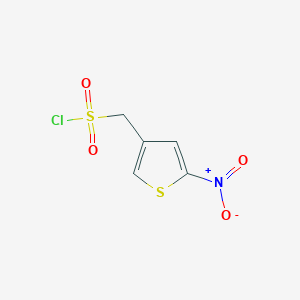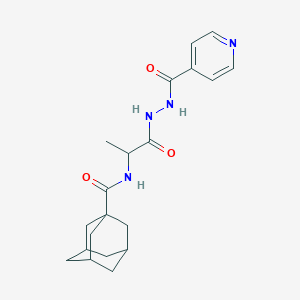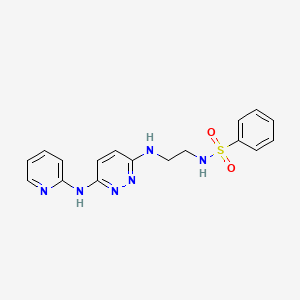![molecular formula C21H20N2O3S B2790466 3-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile CAS No. 1448078-66-7](/img/structure/B2790466.png)
3-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a type of bicyclic azetidine that has been synthesized through various methods, and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile involves the inhibition of specific enzymes and proteins that are involved in various biological processes. This compound has been found to have a high affinity for certain targets, which makes it a potent inhibitor of these targets. The specific targets that this compound inhibits vary depending on the disease being treated, but include various kinases, proteases, and enzymes involved in DNA replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific disease being treated and the targets that this compound inhibits. However, in general, this compound has been found to have significant effects on cell growth and proliferation, as well as on various biological pathways involved in disease progression. In addition, this compound has also been found to have potential side effects, such as toxicity and off-target effects, which must be carefully monitored in any therapeutic application.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile in lab experiments include its high potency and specificity for certain targets, as well as its ability to inhibit multiple targets simultaneously. This makes it a valuable tool for studying various biological processes and disease pathways. However, the limitations of using this compound include its potential toxicity and off-target effects, as well as the difficulty of synthesizing and handling this compound due to its complex chemical structure.
Direcciones Futuras
There are many potential future directions for research involving 3-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile. Some of these directions include further studies on the specific targets that this compound inhibits, as well as the development of more efficient and reliable synthesis methods. In addition, this compound could be further studied for its potential therapeutic applications in various diseases, and could be used as a tool for studying various biological processes and disease pathways.
Métodos De Síntesis
The synthesis of 3-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile has been achieved through various methods, including the use of palladium-catalyzed coupling reactions and the use of chiral auxiliary reagents. These methods have been found to be efficient and reliable, and have enabled the production of large quantities of this compound for scientific research purposes.
Aplicaciones Científicas De Investigación
The unique chemical structure of 3-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile has made it a promising candidate for the treatment of various diseases. This compound has been found to have potential therapeutic applications in the treatment of cancer, neurological disorders, and infectious diseases. In addition, this compound has also been studied for its potential use as a tool for chemical biology research.
Propiedades
IUPAC Name |
3-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c22-14-15-5-4-6-16(11-15)21(24)23-17-9-10-18(23)13-20(12-17)27(25,26)19-7-2-1-3-8-19/h1-8,11,17-18,20H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAPQZBMYBIWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC(=C3)C#N)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2790384.png)

![2-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2790386.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2790389.png)

![methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2790393.png)


![2,6-Dichloro-5-fluoro-N-[2-(3-fluorophenyl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2790397.png)

![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2790399.png)
